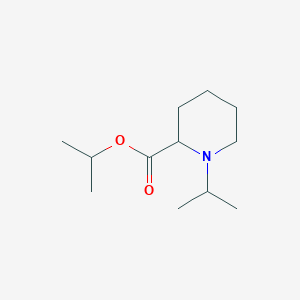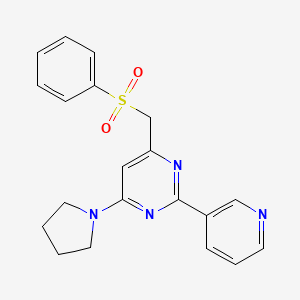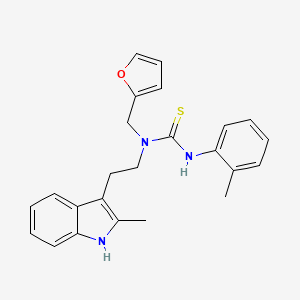![molecular formula C10H17NO3S B2882028 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2191062-35-6](/img/structure/B2882028.png)
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a yellowish-white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various physiological processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by this compound has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antinociceptive, antidepressant, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including the development of more selective sigma-1 receptor agonists and the exploration of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, the potential use of this compound as a radiotracer in PET imaging should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It has been shown to have a high affinity for the sigma-1 receptor and has been studied for its potential use in medicinal chemistry, pharmacology, and neuroscience. This compound has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized using various methods, including the reaction of 1-(2-bromoethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. Another method involves the reaction of 1-(2-chloroethyl)-4-methylpiperidine with sodium methanesulfinate and subsequent reaction with acetylacetone. These methods have been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. This compound has also been shown to have antinociceptive and antidepressant effects in animal models. Additionally, this compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
1-[2-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-10(12)11-7-5-4-6-9(11)8-15(2,13)14/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHRAQMZDXCYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)


![ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2881962.png)

![methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881966.png)
![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)